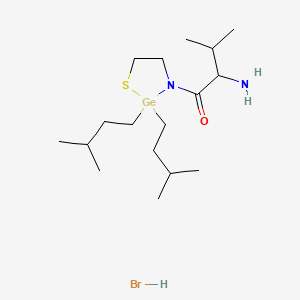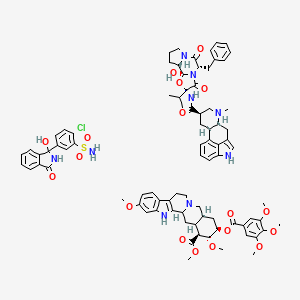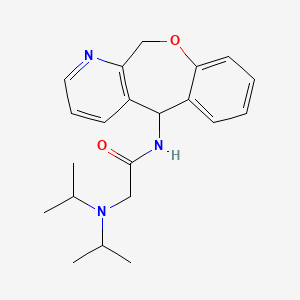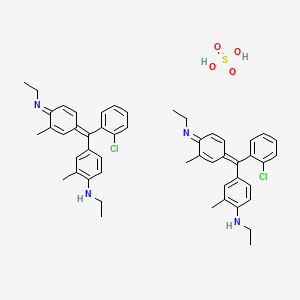
2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazagermolidine ring substituted with valyl and bis(3-methylbutyl) groups, and a hydrobromide salt form. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazagermolidine Ring: This can be achieved through the reaction of a suitable germanium precursor with a thioamide under controlled conditions.
Substitution with Valyl and Bis(3-methylbutyl) Groups:
Formation of the Hydrobromide Salt: The final step involves the treatment of the compound with hydrobromic acid to obtain the hydrobromide salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrobromide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in a polar aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Bis(3-methylbutyl)-3-glycyl-1,3,2-thiazagermolidine hydrobromide
- 2,2-Bis(3-methylbutyl)-3-alanyl-1,3,2-thiazagermolidine hydrobromide
Uniqueness
2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
| 120626-95-1 | |
Formule moléculaire |
C17H37BrGeN2OS |
Poids moléculaire |
470.1 g/mol |
Nom IUPAC |
2-amino-1-[2,2-bis(3-methylbutyl)-1,3,2-thiazagermolidin-3-yl]-3-methylbutan-1-one;hydrobromide |
InChI |
InChI=1S/C17H36GeN2OS.BrH/c1-13(2)7-9-18(10-8-14(3)4)20(11-12-22-18)17(21)16(19)15(5)6;/h13-16H,7-12,19H2,1-6H3;1H |
Clé InChI |
IDFJFIVHTVSGKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC[Ge]1(N(CCS1)C(=O)C(C(C)C)N)CCC(C)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






